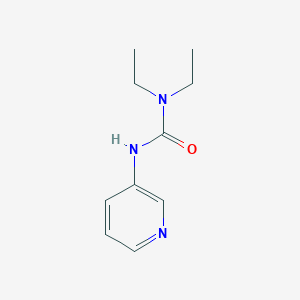

1,1-Diethyl-3-pyridin-3-ylurea

Description

1,1-Diethyl-3-pyridin-3-ylurea is a urea derivative characterized by two ethyl groups attached to one nitrogen atom and a pyridin-3-yl (3-pyridyl) group on the adjacent nitrogen. Urea derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and material science due to their hydrogen-bonding capabilities and structural versatility.

Properties

IUPAC Name |

1,1-diethyl-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-3-13(4-2)10(14)12-9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUQFGFZGDNNIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

The following urea derivatives share structural similarities with 1,1-Diethyl-3-pyridin-3-ylurea, differing primarily in substituent groups and physicochemical properties.

Structural and Molecular Comparisons

Table 1: Key Properties of Selected Urea Derivatives

Key Observations:

- Substituent Effects: Alkyl vs. Aryl Groups: The diethyl and butyl groups in 1,1-Diethyl-3-pyridin-3-ylurea and 1-Butyl-3-pyridin-3-ylurea, respectively, may enhance lipophilicity compared to phenyl-substituted analogs like 1-Phenyl-3-pyridin-3-ylurea. This could influence solubility and membrane permeability in biological systems.

- Hazard Profiles: 1-Butyl-3-pyridin-3-ylurea requires immediate medical consultation upon exposure, indicating higher acute toxicity compared to analogs like 1-Phenyl-3-pyridin-3-ylurea . 3-[3-(Dimethylamino)propyl]-1-phenylurea lacks comprehensive toxicological data, highlighting the need for caution in handling .

Functional and Application Insights

- Medicinal Chemistry : Pyridinyl and piperidinyl groups are common in kinase inhibitors and receptor modulators. For example, pyridinyl ureas may interact with ATP-binding pockets in enzymes .

- Agrochemicals : Urea derivatives with alkyl chains (e.g., butyl or diethyl) might serve as herbicides or fungicides, leveraging their solubility and stability in formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.